molecular formula C9H8ClN3O2 B2456774 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester CAS No. 1266115-11-0

3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester

Cat. No.: B2456774
CAS No.: 1266115-11-0
M. Wt: 225.63
InChI Key: KDAITDITQACOLM-UHFFFAOYSA-N
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Description

Imidazo[4,5-c]pyridine is a fused bicyclic heterocyclic system that structurally resembles purines . It plays a crucial role in numerous disease conditions and has been found to have various biological activities . The compound you mentioned, “3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester”, is a derivative of this class of compounds.


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been a subject of intense research. One method involves obtaining 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid . The reaction mixture is boiled under reflux for 6 hours . This method is recommended for the preparation of derivatives substituted with a methyl group at various positions of the pyridine ring .


Molecular Structure Analysis

The imidazo[4,5-c]pyridine core is a fused imidazole and pyridine ring system . It consists of an imidazole ring (a five-membered ring with two nitrogen atoms) fused with a pyridine ring (a six-membered ring with one nitrogen atom) .


Chemical Reactions Analysis

The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Mechanism of Action

Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They were first discovered to have bioactivity as GABA A receptor positive allosteric modulators .

Future Directions

Imidazo[4,5-c]pyridine derivatives have shown potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . Future research may focus on exploring these potentials further and developing new synthetic methods.

Properties

IUPAC Name

ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)5-3-11-4-6-7(5)13-9(10)12-6/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAITDITQACOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC2=C1N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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